molecular formula C22H16O5 B2911447 (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-97-8

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2911447
CAS RN: 622360-97-8
M. Wt: 360.365
InChI Key: GICSFXDLCDZTLR-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, commonly known as EF24, is a synthetic compound that has been gaining attention due to its potential therapeutic properties. EF24 belongs to the class of curcumin analogs, which are compounds synthesized from curcumin, a natural polyphenol found in turmeric.

Mechanism of Action

The exact mechanism of action of EF24 is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. EF24 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. EF24 also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
EF24 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. EF24 has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease. In addition, EF24 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using EF24 in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. EF24 is also relatively stable and can be stored for long periods of time. However, one limitation of using EF24 in lab experiments is that its mechanism of action is not fully understood. In addition, EF24 may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on EF24. One area of research could focus on the development of EF24 derivatives with improved pharmacological properties. Another area of research could focus on the use of EF24 in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of EF24 and its potential therapeutic applications.

Synthesis Methods

EF24 is synthesized from curcumin through a series of chemical reactions. The first step involves the conversion of curcumin to diethyl curcumin, which is then reacted with 4-ethylbenzaldehyde to produce EF24. The synthesis of EF24 is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

EF24 has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. EF24 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, EF24 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-2-14-5-7-15(8-6-14)12-20-21(23)17-10-9-16(13-19(17)27-20)26-22(24)18-4-3-11-25-18/h3-13H,2H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICSFXDLCDZTLR-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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